N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. The molecule features a sulfanyl acetamide bridge (-S-CH2-C(=O)-NH-) linking the thienopyrimidine moiety to a 2-bromo-4-methylphenyl group. Key structural attributes include:
- Thienopyrimidine core: A fused heterocyclic system with a sulfur atom in the thiophene ring and a pyrimidinone ring (4-oxo group) .
- Substituents: A 3-ethyl group on the pyrimidine ring and a 2-bromo-4-methylphenyl group on the acetamide nitrogen. These substituents influence electronic, steric, and solubility properties.
- Sulfanyl acetamide linkage: This group is a common pharmacophore in kinase inhibitors and antimicrobial agents, facilitating hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-10(2)8-11(12)18/h4-8H,3,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWBZEKIYYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Bromination of the phenyl group:
Acetamide linkage formation: The final step involves the coupling of the bromo-substituted phenyl group with the thienopyrimidine core through an acetamide linkage, often using acylation reactions with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromo substituent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits several promising biological activities:
Antitumor Activity
Research indicates that thienopyrimidine derivatives possess significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound may also act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX). Molecular docking studies suggest that it could effectively bind to these enzymes, potentially leading to reduced inflammation.
Antimicrobial Activity
Thienopyrimidine derivatives have been explored for their antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor efficacy of a structurally related thienopyrimidine derivative in vitro against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: In Silico Docking Studies
Molecular docking simulations were conducted to assess the binding affinity of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamide to various biological targets associated with inflammation and cancer. The docking scores suggested strong interactions with COX and LOX enzymes, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo substituent may enhance binding affinity through halogen bonding, while the acetamide linkage provides additional hydrogen bonding interactions.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
Core Structure Variations
- Target vs. Compound A: The target’s thienopyrimidine core incorporates a sulfur atom and fused thiophene ring, enhancing aromaticity and rigidity compared to Compound A’s simpler pyrimidin-6-one system .
- Target vs. Compound B/C: All three share the thienopyrimidin-4-one core, but substituent positions differ. The target’s 3-ethyl group may confer greater lipophilicity than Compound B’s 4-methylphenyl or Compound C’s 3-methyl group .
Substituent Effects
Pharmacological Implications
- Kinase Inhibition: Thienopyrimidine derivatives are known to target ATP-binding pockets in kinases. The target’s ethyl and bromo groups may optimize hydrophobic interactions in such binding sites .
- Solubility-Stability Trade-offs: Compound A’s high melting point (>259°C) suggests strong crystal lattice stability, possibly due to its planar pyrimidinone core and H-bonding capacity . The target’s bulkier substituents may reduce crystallinity but enhance bioavailability.
Research Findings and Hypotheses
Synthetic Routes : Analogous compounds (e.g., Compound C) are synthesized via Suzuki coupling or nucleophilic substitution reactions, suggesting the target could be prepared similarly .
Spectroscopic Data : Compound A’s NMR signals (δ 10.22 ppm for NHCO, δ 7.61 ppm for aromatic protons) provide a benchmark for validating the target’s structure .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 387.5 g/mol. The structure includes a thienopyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1252840-07-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine structure followed by the introduction of the bromo and acetamide groups. Common reagents include ethylating agents and thiolating agents under controlled conditions.
Antioxidant Activity
Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antioxidant properties. For instance, studies have shown that certain thienopyrazole compounds can protect erythrocytes from oxidative damage caused by toxic substances such as 4-nonylphenol in fish models like Clarias gariepinus . The alterations in erythrocyte morphology serve as biological indicators of oxidative stress, demonstrating the protective effects of these compounds.
Antimicrobial Properties
Thienopyrimidine derivatives have also been studied for their antimicrobial activities. Compounds within this class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
The anticancer potential of thienopyrimidine derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic signals and inhibition of cell proliferation . For example, specific thieno[3,2-d]pyrimidine derivatives have been linked to the inhibition of aurora kinase, a key regulator in cell division.
Case Studies
-
Erythrocyte Protection Study : In a study assessing the effects of thienopyrazole compounds on fish erythrocytes exposed to 4-nonylphenol, it was found that treated groups showed significantly lower percentages of altered erythrocytes compared to controls. This suggests a protective antioxidant role .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole Compound 12 ± 1.03 - Antimicrobial Efficacy : A series of synthesized thienopyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity comparable to standard antibiotics .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
